molecular formula C20H27N5O B6438357 4-{4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}morpholine CAS No. 2549038-27-7

4-{4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}morpholine

Cat. No. B6438357
CAS RN: 2549038-27-7
M. Wt: 353.5 g/mol
InChI Key: ZDTDFWUMYJFBCT-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine and piperazine . It has a molecular formula of C20H27N5O and a molecular weight of 353.47 . The compound’s structure includes a piperazine ring, which is a common structural motif found in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring attached to a piperazine ring . The piperazine ring is a common structural motif found in many pharmaceuticals and can positively modulate the pharmacokinetic properties of a drug substance .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 353.47 and a molecular formula of C20H27N5O . The solubility of this compound in DMSO is unknown .

properties

IUPAC Name

4-[4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-17(18-5-3-2-4-6-18)23-9-11-24(12-10-23)19-7-8-21-20(22-19)25-13-15-26-16-14-25/h2-8,17H,9-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTDFWUMYJFBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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